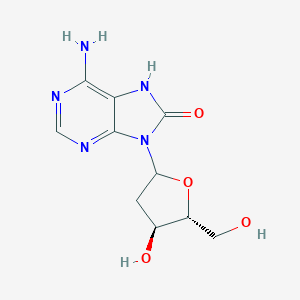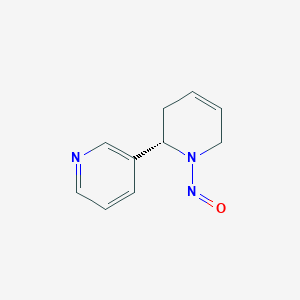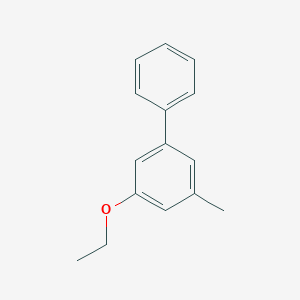
5'-O-tritylinosine
Overview
Description
5’-O-Tritylinosine, also known as KIN59, is a purine riboside derivative that functions as an allosteric inhibitor of the enzyme thymidine phosphorylase. This compound has garnered significant attention due to its potent antiangiogenic properties, making it a promising candidate for cancer therapy. By inhibiting thymidine phosphorylase, 5’-O-Tritylinosine disrupts the angiogenesis process, which is crucial for tumor growth and metastasis .
Mechanism of Action
Target of Action
The primary target of 5’-O-Tritylinosine, also known as KIN59, is Thymidine Phosphorylase (TPase) . TPase is an angiogenic enzyme that catalyzes the reversible phosphorolysis of pyrimidine deoxynucleosides to 2-deoxy-D-ribose-1-phosphate and their respective pyrimidine bases . The enzymatic activity of TPase is essential for its angiogenesis-stimulating properties .
Mode of Action
KIN59 acts as an allosteric inhibitor of TPase . Instead, it noncompetitively inhibits TPase when thymidine or phosphate is used as the variable substrate . This suggests that KIN59 interacts with a different site on the enzyme, altering its conformation and thus reducing its activity .
Biochemical Pathways
KIN59 affects the angiogenesis pathway, which is the process by which new blood capillaries are generated from preexisting blood vessels . By inhibiting TPase, KIN59 suppresses TPase-triggered angiogenesis .
Result of Action
KIN59 has been shown to suppress TPase-induced angiogenesis . It also inhibits the angiogenic response triggered by FGF2 . Moreover, KIN59 abrogates FGF2-induced endothelial cell proliferation, FGF receptor activation, and Akt signaling in vitro . Systemic administration of KIN59 inhibits the growth and neovascularization of subcutaneous tumors induced by FGF2-transformed endothelial cells injected in immunodeficient nude mice .
Action Environment
The action of KIN59 can be influenced by various environmental factors. For instance, the compound’s efficacy in inhibiting angiogenesis was demonstrated in the specific environment of the chicken chorioallantoic membrane (CAM) assay . .
Biochemical Analysis
Biochemical Properties
5’-O-Tritylinosine interacts with thymidine phosphorylase, an enzyme involved in the reversible phosphorolysis of pyrimidine deoxynucleosides . The compound acts as an allosteric inhibitor, meaning it binds to a site on the enzyme other than the active site, changing the enzyme’s conformation and reducing its activity .
Cellular Effects
In cellular contexts, 5’-O-Tritylinosine has been shown to inhibit the angiogenic response triggered by fibroblast growth factor-2 (FGF2), but not by VEGF in the chicken chorioallantoic membrane (CAM) assay . This suggests that 5’-O-Tritylinosine may influence cell function by modulating angiogenic pathways.
Molecular Mechanism
The molecular mechanism of 5’-O-Tritylinosine involves its binding to thymidine phosphorylase, leading to a change in the enzyme’s conformation and a decrease in its activity . This inhibitory action is noncompetitive, meaning 5’-O-Tritylinosine does not compete with the enzyme’s natural substrates .
Metabolic Pathways
5’-O-Tritylinosine is involved in the metabolic pathway of thymidine phosphorylase, an enzyme that plays a key role in the pyrimidine nucleoside salvage pathway . The compound acts as an allosteric inhibitor of this enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-Tritylinosine typically involves the reaction of triphenylmethyl chloride with inosine. The process is carried out in the presence of pyridine and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction is conducted under microwave irradiation at 100°C for approximately 15 minutes, resulting in a yield of around 76% .
Industrial Production Methods
While specific industrial production methods for 5’-O-Tritylinosine are not extensively documented, the synthesis route involving triphenylmethyl chloride and inosine can be scaled up for larger production. The use of microwave irradiation and efficient catalysts like DMAP ensures a high yield and purity, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5’-O-Tritylinosine primarily undergoes substitution reactions due to the presence of the trityl group. This group can be selectively removed or modified under specific conditions, allowing for the synthesis of various derivatives.
Common Reagents and Conditions
Substitution Reactions: The trityl group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Oxidation and Reduction: While 5’-O-Tritylinosine itself is not typically involved in oxidation or reduction reactions, its derivatives can undergo such transformations depending on the functional groups present.
Major Products Formed
The major products formed from the reactions involving 5’-O-Tritylinosine are typically its deprotected or modified derivatives. These derivatives can be further utilized in various biochemical assays and studies .
Scientific Research Applications
5’-O-Tritylinosine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a precursor for the synthesis of various nucleoside derivatives.
Biology: Employed in studies related to enzyme inhibition, particularly thymidine phosphorylase.
Medicine: Investigated for its antiangiogenic properties, making it a potential candidate for cancer therapy. .
Industry: Utilized in the development of anti-cancer drugs and other therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
5’-O-Tritylthymidine: Another tritylated nucleoside derivative with similar antiangiogenic properties.
5’-O-Trityladenosine: A tritylated adenosine derivative with potential enzyme inhibitory activities.
5’-O-Tritylguanosine: A tritylated guanosine derivative used in various biochemical studies
Uniqueness
5’-O-Tritylinosine stands out due to its specific inhibition of thymidine phosphorylase and its potent antiangiogenic properties. Unlike other tritylated nucleoside derivatives, 5’-O-Tritylinosine has been extensively studied for its ability to inhibit fibroblast growth factor-2 (FGF2)-induced angiogenesis without affecting vascular endothelial growth factor (VEGF)-stimulated responses .
Properties
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O5/c34-24-22(38-28(25(24)35)33-18-32-23-26(33)30-17-31-27(23)36)16-37-29(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18,22,24-25,28,34-35H,16H2,(H,30,31,36)/t22-,24-,25-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPZMZDCXFRHCL-ZYWWQZICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=NC6=C5N=CNC6=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=CNC6=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5′-O-tritylinosine (KIN59) interact with its target, thymidine phosphorylase (TPase), and what are the downstream effects of this interaction?
A: Unlike many TPase inhibitors that compete with the nucleoside-binding site, KIN59 acts as a non-competitive inhibitor. This means it doesn't interfere with thymidine or phosphate binding to the enzyme. [] Instead, it binds to an allosteric site, triggering a conformational change that reduces TPase activity. [, , ] This inhibition of TPase ultimately disrupts angiogenesis, the formation of new blood vessels, which is often crucial for tumor growth and progression. [, ]
Q2: What are the structure-activity relationships (SAR) associated with KIN59 and its analogues? How do modifications to the compound structure affect its potency and selectivity towards TPase?
A: Research indicates that the 5′-O-trityl group is essential for KIN59's TPase inhibitory activity. Inosine alone does not exhibit the same effect. [] Interestingly, modifications to the purine ring of KIN59 can be tolerated without completely abolishing its activity. For instance, adding a cyclopropylmethyl or cyclohexylmethyl group at the N(1) position even enhances inhibitory potency tenfold compared to the parent KIN59 molecule. [] This suggests that further exploration of structural modifications could lead to even more potent and selective TPase inhibitors based on the KIN59 scaffold.
Q3: Beyond its effects on TPase, does KIN59 exhibit any other anti-angiogenic mechanisms?
A: Yes, research suggests that KIN59 also acts as a fibroblast growth factor-2 (FGF2) antagonist. [] It accomplishes this by inhibiting the binding of FGF2 to its receptor (FGFR1), thereby preventing the formation of essential signaling complexes. [] Importantly, KIN59 does not appear to affect VEGF-mediated angiogenesis, indicating a degree of specificity in its anti-angiogenic action. [] This multi-target activity makes KIN59 a particularly promising lead compound for developing new anti-angiogenic cancer therapies.
Q4: What in vitro and in vivo models have been used to investigate the efficacy of KIN59?
A: The anti-angiogenic effects of KIN59 have been demonstrated in both in vitro and in vivo settings. In vitro, KIN59 effectively blocked FGF2-induced endothelial cell proliferation and downstream signaling. [] In vivo, KIN59 inhibited both developmental and TPase-induced angiogenesis in the chicken chorioallantoic membrane (CAM) assay. [, ] Furthermore, systemic administration of KIN59 significantly reduced tumor growth and neovascularization in mouse models using FGF2-transformed endothelial cells. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


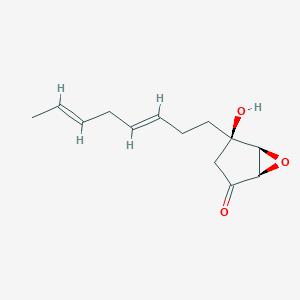
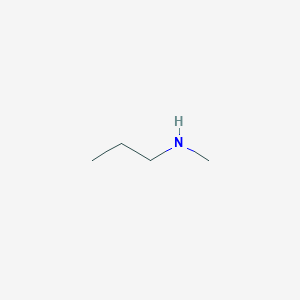
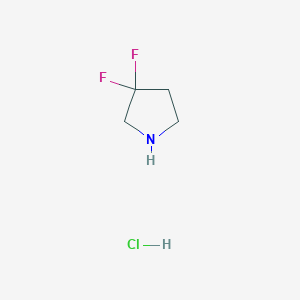
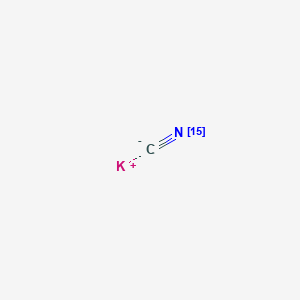
![1-[(3S,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B120465.png)
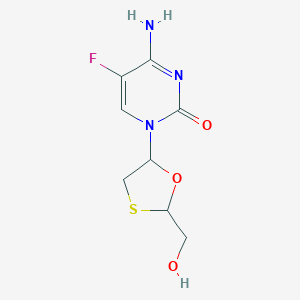
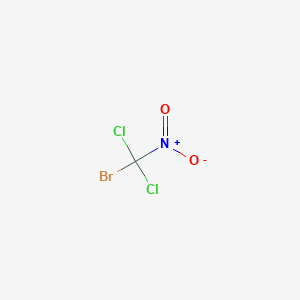

![4-[(Z)-1,2-diphenylbut-1-enyl]phenol](/img/structure/B120472.png)
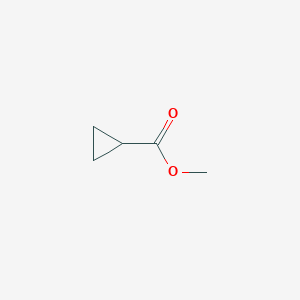
![6-Isothiocyanatobenzo[a]pyrene](/img/structure/B120476.png)
